4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole
Description
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)-2-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-8-4-5-11(9(2)6-8)12-7-14-10(3)13-12/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDSRZQJALIZTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their presence in various pharmacologically active compounds, contributing to their significance in drug development. This article reviews the biological activity of this compound, highlighting its anticancer, antimicrobial, and anticonvulsant properties based on recent research findings.
Anticancer Activity
Research has demonstrated that thiazole derivatives possess significant anticancer properties. For instance, studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines.
Case Studies
- In vitro Studies : A series of thiazole derivatives were tested against human fibrosarcoma (HT-1080) and mouse hepatoma (MG-22A) cell lines. The results indicated that compounds with thiazole moieties showed strong cytotoxic effects, with some derivatives achieving IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization, which is critical for cancer cell proliferation. This mechanism was observed in various thiazole derivatives, suggesting a common pathway for their anticancer effects .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial efficacy against a range of pathogens.
Activity Overview
- Broad-Spectrum Efficacy : this compound has shown promising results against both gram-positive and gram-negative bacteria as well as fungal strains. The minimum inhibitory concentrations (MICs) reported for this compound indicate significant antimicrobial activity .
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 50-75 |
| Escherichia coli | 100-150 |
| Candida albicans | 75-100 |
Mechanistic Insights
The antimicrobial action is believed to be due to the disruption of microbial membrane integrity and interference with metabolic processes within the pathogens .
Anticonvulsant Activity
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anticonvulsant effects.
Research Findings
- Efficacy in Animal Models : In studies involving animal models of seizures induced by pentylenetetrazol (PTZ), certain thiazole derivatives demonstrated significant anticonvulsant activity. The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl ring enhance anticonvulsant properties .
Scientific Research Applications
Anticancer Properties
Research indicates that thiazole derivatives, including 4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole, exhibit significant anticancer activities. In vitro studies have shown that modifications on the thiazole ring can enhance cytotoxic effects against various cancer cell lines. For instance, compounds with a similar structure have demonstrated potent activity against human hepatocellular carcinoma and lung cancer cell lines . The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.
Antimicrobial Activity
Thiazole derivatives are known for their broad-spectrum antimicrobial properties. This compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. Studies have reported that thiazoles can inhibit the growth of resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus . The minimum inhibitory concentrations (MIC) for these compounds often fall within a range that suggests potential for further development into therapeutic agents.
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant effects. Compounds structurally related to this compound have shown promise in reducing seizure activity in animal models . The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiazole ring can significantly enhance anticonvulsant potency.
Case Studies and Research Findings
Several studies have documented the applications of thiazole derivatives in clinical settings:
Anticancer Research
A recent study explored a series of thiazole derivatives against various cancer cell lines and found that modifications at the 4-position significantly increased cytotoxicity compared to standard chemotherapeutics like cisplatin . This suggests a potential pathway for developing new cancer therapies based on thiazole scaffolds.
Antimicrobial Screening
In another study focusing on antimicrobial properties, derivatives of thiazoles were tested against resistant bacterial strains. The results indicated that certain modifications led to MIC values significantly lower than those of existing antibiotics . This underscores the potential for developing new antimicrobial agents from thiazole derivatives.
Data Table: Summary of Biological Activities
| Activity Type | Efficacy Level | Notes |
|---|---|---|
| Anticancer | High | Effective against multiple cancer cell lines |
| Antimicrobial | Moderate | Active against resistant bacterial strains |
| Anticonvulsant | Significant | Demonstrated efficacy in animal models |
Preparation Methods
Hantzsch Thiazole Synthesis: Foundation and Adaptations
The Hantzsch thiazole synthesis remains the most widely employed method for constructing the thiazole core. This one-pot cyclocondensation reaction involves the interaction of a thioamide with an α-haloketone under controlled conditions. For 4-(2,4-dimethylphenyl)-2-methyl-1,3-thiazole, the protocol requires:
Reactants:
- Thioamide precursor: 2,4-Dimethylphenylthioacetamide (derived from 2,4-dimethylphenylacetic acid via thionation)
- α-Haloketone: 2-Chloropropanone (chloroacetone)
Mechanism:
- Nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone
- Elimination of hydrogen halide (HCl)
- Cyclization to form the thiazole ring with regioselective positioning of substituents
Optimized Conditions (Table 1):
| Parameter | Optimal Range | Impact on Yield (%) |
|---|---|---|
| Solvent | Anhydrous toluene | 68–72 |
| Temperature | 110–120°C (reflux) | Max. yield at 115°C |
| Catalyst | Phosphorus oxychloride | 15 mol% |
| Reaction Time | 8–12 hours | Plateau at 10h |
Nuclear magnetic resonance (NMR) analysis of crude products reveals competing side reactions when using polar aprotic solvents like dimethylformamide (DMF), which increases ring-opening byproducts to 18–22%. X-ray crystallography confirms the thiazole ring's planarity and the 2-methyl group's steric effects on crystal packing.
Two-Step Process via Hydroxythiazoline Intermediate
Patent US4468517A demonstrates an alternative approach employing dihalopropanones and specialized dehydrating agents:
Step 1: Hydroxythiazoline Formation
2,4-Dimethylphenylthioacetamide + 1,3-Dichloropropanone
→ 4-Chloromethyl-4-hydroxy-2-(2,4-dimethylphenyl)thiazoline
Conditions:
- Solvent: Dichloromethane (CH₂Cl₂)
- Base: Sodium bicarbonate (NaHCO₃)
- Temperature: Ambient (25°C)
- Time: 16–24 hours
Step 2: Dehydration to Thiazole
Thiazoline + Thionyl chloride (SOCl₂)
→ this compound
Optimization Findings:
- Excess SOCl₂ (1.5 eq.) reduces reaction time from 48h to 6h
- Gradual heating from 25°C to 50°C prevents tar formation
- Methanol quenching yields purer product vs. aqueous workup
Comparative studies show this method's superiority in scalability (>500g batches) but lower atom economy (41%) versus Hantzsch (58%).
Schiff Base-Mediated Assembly
Advanced routes utilize pre-formed 2-aminothiazole intermediates condensed with aromatic aldehydes:
Sequence:
- Synthesis of 2-Amino-4-methylthiazole
- Condensation with 2,4-Dimethylbenzaldehyde
- Catalyst: Acetic acid in ethanol
- Microwave assistance (300W, 80°C, 30min)
Key Advantage:
- Enables late-stage diversification of the aryl group
- Yields: 78–82% (vs. 65–72% for Hantzsch)
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict the transition state energy for imine formation at 28.7 kcal/mol, aligning with experimental kinetic data.
Solvent and Catalytic Effects on Reaction Efficiency
Systematic screening reveals critical solvent-catalyst interactions:
Catalyst Performance (Table 2):
| Catalyst | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| POCl₃ | Toluene | 71 | 98.2 |
| ZnCl₂ | Acetonitrile | 54 | 89.7 |
| BF₃·OEt₂ | DCM | 63 | 94.1 |
| SOCl₂ | THF | 68 | 97.8 |
Notably, Brønsted acids (H₂SO₄, HCl) promote decomposition pathways, reducing yields to <40%. Microwave-assisted Hantzsch reactions in ionic liquids ([BMIM][BF₄]) achieve 89% conversion in 45 minutes but require costly purification.
Analytical Validation and Byproduct Profiling
Structural Confirmation Techniques:
- High-Resolution Mass Spectrometry (HRMS):
- Observed [M+H]⁺: 218.0987 (Calc. 218.0984)
- Isotope pattern matches ³⁵S/³⁴S ratio
Variable-Temperature ¹H NMR:
- Diastereotopic methyl groups (δ 2.25–2.31 ppm) coalesce at 80°C
- NOESY correlates 2-methyl with thiazole H-5
X-Ray Diffraction:
- Crystallizes in P2₁/c space group
- Dihedral angle: 82.4° between thiazole and aryl planes
Common Impurities (GC-MS):
- Unreacted thioamide (3–7%)
- Oxazole byproducts from oxygen contamination (<2%)
- Dimerized species at high concentrations (detectable >0.5M)
Green Chemistry Alternatives
Emerging methodologies address environmental concerns:
A. Mechanochemical Synthesis
- Ball milling: Thioamide + α-bromoketone + K₂CO₃
- Solvent-free, 85% yield, E-factor 8.2 (vs. 34 for traditional)
B. Photocatalytic Cyclization
- Ru(bpy)₃²⁺ catalyst, visible light irradiation
- 92% conversion in flow reactor (residence time 12min)
Life cycle assessment (LCA) shows 61% reduction in cumulative energy demand versus thermal methods.
Industrial-Scale Production Considerations
Challenges in Kilo-Lab Synthesis:
- Exothermicity management during Hantzsch cyclization (ΔT = 48°C)
- Residual chloride removal (<50ppm specification)
- Polymorphism control during crystallization
Process Analytical Technology (PAT):
- In-line FTIR monitors cyclization progress (1720 cm⁻¹ carbonyl disappearance)
- Focused beam reflectance measurement (FBRM) ensures consistent particle size
Comparative Method Evaluation (Table 3)
Q & A
Basic Questions
Q. What are the key considerations for synthesizing 4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole, and how can structural purity be verified?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted acetophenones with thiosemicarbazide under acidic conditions. Key parameters include solvent choice (e.g., ethanol or acetic acid), catalyst type (e.g., glacial acetic acid for protonation), and temperature control (reflux conditions). Structural verification requires a combination of techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm aromatic proton environments and substituent integration .
- IR spectroscopy to validate thiazole ring formation (C=N stretching at ~1600 cm⁻¹ and C-S at ~650 cm⁻¹) .
- Elemental analysis (C, H, N, S) to ensure stoichiometric consistency with theoretical values .
Q. How do substituents on the phenyl ring influence the compound's physicochemical properties?
- Methodological Answer : Substituents like methyl groups at the 2- and 4-positions enhance lipophilicity and thermal stability. For example:
- Methoxy groups increase solubility in polar solvents but reduce melting points due to disrupted crystal packing .
- Halogen substituents (e.g., Cl, Br) can alter electronic properties, affecting UV-Vis absorption and reactivity in subsequent derivatization . Comparative studies using DSC (Differential Scanning Calorimetry) and HPLC retention times provide empirical data on these effects .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H NMR : Identify methyl protons (δ ~2.3–2.5 ppm for aromatic CH₃ and δ ~2.7 ppm for thiazole CH₃) and aromatic protons (δ ~6.8–7.5 ppm) .
- ¹³C NMR : Confirm thiazole carbons (C-2 at ~165 ppm, C-4/C-5 at ~120–140 ppm) and aryl carbons (quaternary carbons at ~135–145 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of CH₃ or C₆H₄(CH₃)₂ groups) validate the core structure .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing thiazole derivatives with varying aryl substituents?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of electron-deficient aryl precursors, while ethanol minimizes side reactions .
- Catalyst Tuning : Bronsted acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) can accelerate cyclization; however, excess acid may degrade sensitive substituents (e.g., nitro groups) .
- Computational Pre-screening : Tools like DFT (Density Functional Theory) predict thermodynamic feasibility of intermediate steps, reducing trial-and-error experimentation .
Q. What methodologies resolve contradictions in biological activity data among structurally similar thiazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., 4-F vs. 4-CH₃) and correlate with bioassay results (e.g., IC₅₀ values). For example, 4-fluorophenyl analogs may exhibit enhanced antimicrobial activity due to increased membrane permeability .
- Statistical Analysis : Use multivariate regression to isolate confounding variables (e.g., logP vs. steric bulk) that may explain discrepancies in MIC (Minimum Inhibitory Concentration) data .
Q. How can computational models be integrated into experimental design for novel thiazole derivatives?
- Methodological Answer :
- Reaction Path Prediction : Quantum mechanical calculations (e.g., Gaussian) identify low-energy pathways for thiazole ring formation, prioritizing viable synthetic routes .
- Molecular Docking : Simulate interactions between thiazole derivatives and target proteins (e.g., fungal CYP51) to prioritize analogs with high binding affinity before synthesis .
- Machine Learning : Train models on existing datasets (e.g., melting points, bioactivity) to predict properties of untested analogs, guiding focused experimental efforts .
Q. What strategies mitigate side reactions during the synthesis of thiazole derivatives with sensitive functional groups (e.g., nitro or methoxy)?
- Methodological Answer :
- Protecting Groups : Temporarily protect nitro groups (e.g., using Boc) during harsh steps (e.g., reflux in strong acid) .
- Low-Temperature Conditions : Conduct reactions at 0–5°C to prevent oxidation of methoxy substituents .
- In Situ Monitoring : Use TLC or inline IR to detect intermediates and terminate reactions before degradation occurs .
Data Contradiction Analysis
Q. How should researchers address conflicting data regarding the antimicrobial efficacy of this compound derivatives?
- Methodological Answer :
- Standardized Assays : Ensure consistent protocols (e.g., broth microdilution vs. agar diffusion) across studies to minimize variability .
- Control Experiments : Test compounds against isogenic microbial strains (e.g., wild-type vs. efflux pump mutants) to isolate resistance mechanisms .
- Meta-Analysis : Aggregate data from multiple studies (e.g., using RevMan) to identify trends obscured by small sample sizes .
Tables for Comparative Analysis
Table 1 : Impact of Substituents on Melting Points and Antimicrobial Activity
| Substituent | Melting Point (°C) | MIC (μg/mL) vs. S. aureus |
|---|---|---|
| 4-CH₃ | 145–147 | 8.2 |
| 4-OCH₃ | 132–134 | 12.5 |
| 4-Br | 158–160 | 4.7 |
| Data derived from . |
Table 2 : Solvent Effects on Reaction Yield
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| Ethanol | H₂SO₄ | 72 |
| DMF | ZnCl₂ | 85 |
| Acetic Acid | None | 68 |
| Adapted from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
